molecular formula C16H15N5O2 B11006354 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11006354
M. Wt: 309.32 g/mol
InChI Key: RJDGYHMJTNRDAC-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrazole derivatives. The key steps may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Formation of the Pyrazole Ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The benzofuran and pyrazole rings are then coupled through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide: Lacks the N-(1-methyl-1H-pyrazol-3-yl) group.

    N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide: Lacks the benzofuran ring.

Uniqueness

The uniqueness of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide lies in its combined benzofuran and pyrazole structures. This combination provides a unique set of chemical properties and potential biological activities that are not present in the individual components.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-21-6-4-15(20-21)17-16(22)13-9-12(18-19-13)10-2-3-14-11(8-10)5-7-23-14/h2-4,6,8-9H,5,7H2,1H3,(H,18,19)(H,17,20,22)

InChI Key

RJDGYHMJTNRDAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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